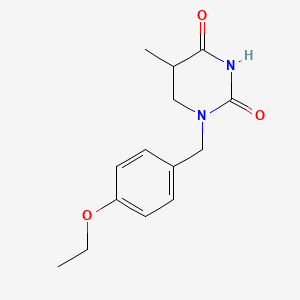
Dihydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine core substituted with an ethoxybenzyl group and a methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the 4-ethoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activities against cancer cell lines.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives, such as:
1-Benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the ethoxy group, which may affect its biological activity.
1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and reactivity.
The presence of the ethoxy group in 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione may enhance its solubility and biological activity compared to its analogs.
Propiedades
Número CAS |
62554-11-4 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-12-6-4-11(5-7-12)9-16-8-10(2)13(17)15-14(16)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,17,18) |
Clave InChI |
GYDWAVOPEUCZLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
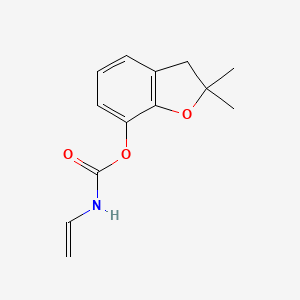
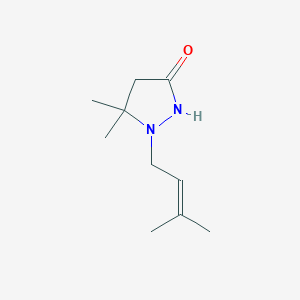
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
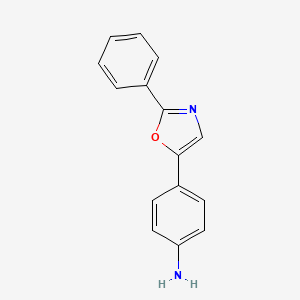
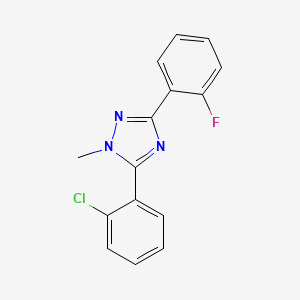


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
